Product packaging for 2-(4-Hydroxyphenoxy)benzoic acid(Cat. No.:CAS No. 21905-64-6)

2-(4-Hydroxyphenoxy)benzoic acid

Cat. No.: B1615513
CAS No.: 21905-64-6
M. Wt: 230.22 g/mol
InChI Key: MEVQXFVFMKKXER-UHFFFAOYSA-N
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Description

Contextual Significance of Benzoic Acid Derivatives as Probes in Mechanistic Studies

Benzoic acid and its derivatives have long been employed as versatile tools in mechanistic studies across chemistry and biology. ijcrt.orgnih.govnih.gov Their utility stems from their relatively simple, yet modifiable, aromatic structure. The carboxyl group provides a handle for derivatization and influences the molecule's acidity and solubility, while the benzene (B151609) ring can be functionalized with various substituents to tune its electronic and steric properties. nih.gov This allows for the systematic investigation of structure-activity relationships in various chemical and biological processes.

In the context of mechanistic studies, benzoic acid derivatives can act as probes to elucidate reaction pathways, enzyme mechanisms, and receptor-ligand interactions. nih.govresearchgate.net For example, the introduction of hydroxyl groups, as seen in 2-(4-Hydroxyphenoxy)benzoic acid, can significantly impact a molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition in biological systems. nih.gov The study of how these derivatives interact with biological targets provides valuable insights into the fundamental principles governing molecular interactions.

Furthermore, the investigation of reaction kinetics and mechanisms involving benzoic acid derivatives, such as their reactions with radicals in atmospheric chemistry, contributes to a broader understanding of chemical transformations in complex environments. nih.govrsc.org

Structural Classification and Nomenclature of Hydroxyphenoxybenzoic Acid Scaffolds

Hydroxyphenoxybenzoic acids are a subclass of aryloxyl-substituted benzoic acids characterized by the presence of at least one hydroxyl group on the phenoxy ring. The nomenclature and structural classification of these compounds are based on the substitution pattern of the two aromatic rings.

The core structure consists of a benzoic acid and a phenol (B47542) linked by an ether bond. The position of the phenoxy group on the benzoic acid ring and the position of the hydroxyl group on the phenoxy ring are key determinants of the molecule's identity. For "this compound":

2- : Indicates that the phenoxy group is attached to the second carbon atom of the benzoic acid ring.

4-Hydroxy : Specifies that the hydroxyl group is located at the fourth carbon atom of the phenoxy ring.

Isomers of this compound exist, such as 3-(4-hydroxyphenoxy)benzoic acid and 4-(3-hydroxyphenoxy)benzoic acid, each with distinct chemical and physical properties. np-mrd.orgsigmaaldrich.com The systematic naming follows IUPAC (International Union of Pure and Applied Chemistry) conventions, ensuring clarity and unambiguity in identifying the specific isomer.

Structural Isomers of Hydroxyphenoxybenzoic Acid
Compound NamePosition of Phenoxy Group on Benzoic AcidPosition of Hydroxyl Group on Phenoxy Ring
This compound24
3-(4-Hydroxyphenoxy)benzoic acid34
4-(3-Hydroxyphenoxy)benzoic acid43
4-hydroxy-3-(4-hydroxyphenoxy)benzoic acid34 (on phenoxy ring) and 4 (on benzoic acid ring)

Current Research Trajectories and Definitional Challenges in Chemical Compound Identification

The identification and characterization of chemical compounds like this compound are central to advancing chemical biology. Current research is increasingly reliant on a combination of sophisticated analytical techniques and computational methods. researchgate.net High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are fundamental tools for structural elucidation. researchgate.netbmrb.ioresearchgate.net

However, the unambiguous identification of complex organic molecules, particularly in complex mixtures or biological matrices, presents significant challenges. researchgate.net One major hurdle is the existence of isomers, which can have very similar physical and chemical properties, making their differentiation difficult. The process of identification is often a hypothesis-driven one, involving the comparison of experimental data with that of known standards or with predicted data from computational models. researchgate.net

Overview of Research Methodologies and Theoretical Frameworks Applicable to Complex Organic Molecules

The study of complex organic molecules such as this compound relies on a diverse array of research methodologies and theoretical frameworks.

Synthesis: The construction of these molecules often involves cross-coupling reactions, with the Ullmann condensation being a classic and important method for forming the diaryl ether linkage. nih.govbyjus.comwikipedia.orgorganic-chemistry.orgsynarchive.com This reaction typically involves the copper-catalyzed coupling of a phenol with an aryl halide. wikipedia.orgsynarchive.com Modern variations of this reaction aim to improve efficiency and reduce the harshness of the reaction conditions. nih.gov

Spectroscopic Analysis: A suite of spectroscopic techniques is essential for characterizing the structure and properties of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, which is crucial for confirming the connectivity of the molecule. bmrb.iorsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the carboxylic acid and hydroxyl groups. researchgate.netnist.gov

Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass of the molecule, allowing for the determination of its elemental composition. researchgate.net

Computational Chemistry: Theoretical and computational methods are increasingly integral to understanding the properties and reactivity of complex organic molecules. ethz.ch

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict molecular structures, vibrational frequencies (IR spectra), and reaction energetics. nih.govnih.govacs.org These calculations can provide insights into reaction mechanisms and help to interpret experimental data.

Molecular Orbital Theory: This theory provides a framework for understanding the electronic structure and bonding within the molecule, explaining its stability and reactivity. libretexts.orgworldscientific.com

Complexity Metrics: Frameworks based on graph theory and information theory are being developed to quantify the structural complexity of molecules, which can aid in planning synthetic routes. nih.gov

Spectroscopic Data for Benzoic Acid Derivatives
Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
Benzoic acid11.67 (s, 1H), 8.20 (d, J = 7.2 Hz, 2H), 7.68 (t, J = 7.44 Hz, 1H), 7.55 (t, J = 7.92 Hz, 2H)172.60, 133.89, 130.28, 129.39, 128.55
4-Hydroxybenzoic acidNot available in CDCl₃, in DMSO: 7.79 (d, 2H), 6.82 (d, 2H)Not available in CDCl₃, in DMSO: 167.61, 162.04, 131.97, 121.78, 115.56

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10O4 B1615513 2-(4-Hydroxyphenoxy)benzoic acid CAS No. 21905-64-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21905-64-6

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

2-(4-hydroxyphenoxy)benzoic acid

InChI

InChI=1S/C13H10O4/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(15)16/h1-8,14H,(H,15,16)

InChI Key

MEVQXFVFMKKXER-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)OC2=CC=C(C=C2)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC2=CC=C(C=C2)O

Origin of Product

United States

Synthetic Pathways and Chemical Transformations of the 2 4 Hydroxyphenoxy Benzoic Acid Scaffold

Methodological Approaches to the Formation of the Diaryl Ether Linkage

The construction of the diaryl ether bond is the key step in synthesizing the 2-(4-hydroxyphenoxy)benzoic acid scaffold. Various methods have been developed, ranging from classical coupling reactions to more modern, milder approaches.

A novel, metal-free approach has been developed for the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives, which can be readily converted to the corresponding benzoic acid. This method utilizes iodosylbenzene (PhIO), a hypervalent iodine reagent, to directly oxidize 2-aryloxybenzamide precursors. sigmaaldrich.comnih.gov The reaction proceeds under mild conditions and demonstrates broad applicability. sigmaaldrich.comquora.com

The optimal conditions for this transformation were identified as using trifluoroacetic acid (TFA) as the solvent and PhIO as the oxidant, with a substrate-to-oxidant ratio of 1:2, conducted at room temperature. sigmaaldrich.comnih.gov This method is notable for its metal-free nature, which simplifies purification and reduces environmental impact. sigmaaldrich.comquora.com

The proposed mechanism involves the initial oxidation of the substrate by PhIO, forming an oxonium intermediate. This is followed by an intramolecular nucleophilic attack from the amide's nitrogen to create a six-membered ring intermediate. This intermediate then eliminates iodobenzene, and a final deprotonation step regenerates the amide group and yields the desired 2-(4-hydroxyphenoxy)benzamide product. sigmaaldrich.com A variety of substituents on the amide portion are tolerated, although they can influence the reaction yield and duration. sigmaaldrich.com

Table 1: Synthesis of 2-(Hydroxyphenoxy)benzamide Derivatives via PhIO-Mediated Oxidation

EntryAmine Substituent (R)Yield (%)Reaction Time (h)
1H851
2Methyl821.5
3Ethyl801.5
4Propyl782
5Phenyl752.5

Data derived from research on PhIO-mediated oxidation of 2-aryloxybenzamide precursors. sigmaaldrich.com

Beyond hypervalent iodine chemistry, traditional and modern metal-catalyzed cross-coupling reactions are primary methods for forming diaryl ether linkages.

The Ullmann condensation is a classical method that involves the copper-promoted reaction of an aryl halide with a phenol (B47542). sigmaaldrich.com Traditionally, these reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper powder in polar aprotic solvents like N-methylpyrrolidone or nitrobenzene. sigmaaldrich.com Modern variations have improved this methodology by using soluble copper catalysts supported by ligands, which allow for milder reaction conditions. sigmaaldrich.comyoutube.com For the synthesis of a this compound scaffold, this would typically involve the coupling of a 2-halobenzoic acid derivative with hydroquinone (B1673460) or a protected equivalent.

The Chan-Lam coupling reaction represents a significant advancement, utilizing arylboronic acids as the arylating agent in a copper-catalyzed reaction with phenols. beilstein-journals.org This transformation is characterized by its mild conditions and tolerance of a wide range of functional groups. beilstein-journals.org The proposed mechanism involves transmetalation between the copper(II) catalyst and the arylboronic acid, followed by reaction with the phenol and subsequent reductive elimination to form the C-O bond. beilstein-journals.org

Another strategy involves the copper-catalyzed hydroxylation of diaryliodonium salts. quora.comnih.gov This method can generate phenols and diaryl ethers under mild conditions without the need for strong bases or expensive palladium catalysts. quora.comnih.gov A one-pot procedure can be employed to first generate a phenol, which then reacts further to form a diaryl ether. nih.gov

Directed Functionalization and Derivatization Strategies

Once the core this compound scaffold is assembled, its two distinct aromatic rings can be selectively functionalized.

The benzoic acid portion of the molecule contains a carboxylic acid group, which is a deactivating, meta-directing group for electrophilic aromatic substitution. youtube.com Therefore, reactions such as nitration, halogenation, or sulfonation would be expected to occur at the positions meta to the carboxyl group (C3 and C5). For instance, bromination of benzoic acid in the presence of a Lewis acid catalyst like ferric bromide yields m-bromobenzoic acid. youtube.com

The carboxylic acid functional group itself is a primary site for derivatization. Esterification is a common transformation. However, the presence of the phenolic hydroxyl group complicates this reaction, as it can also be acylated. Phenols react much more slowly with carboxylic acids than alcohols do, so direct Fischer esterification can be challenging. More effective methods often involve activating the carboxylic acid, for example, by converting it to an acyl chloride or using coupling reagents. A modern, efficient method for esterification under mild, neutral conditions uses a combination of triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride. To achieve selective esterification of the carboxylic acid without affecting the phenol, the phenolic hydroxyl group may first need to be protected.

In contrast to the benzoic acid ring, the phenolic ring is highly activated towards electrophilic aromatic substitution. The hydroxyl group and the ether linkage are both strong ortho, para-directing activators. The positions ortho and para to the strongly activating hydroxyl group are the most likely sites for substitution. Given that the para position is occupied by the ether linkage, electrophilic attack is predicted to occur predominantly at the positions ortho to the hydroxyl group (C3' and C5').

Standard electrophilic substitution reactions can be applied to introduce a variety of functional groups. For example, halogenation, nitration, or Friedel-Crafts reactions would be directed to these activated positions. Protecting the highly reactive phenol group, for instance as a benzyl (B1604629) ether, can be a useful strategy to control reactivity during multi-step syntheses before deprotection to reveal the final product.

Metabolic Investigations and Biotransformation Pathways

In Vivo Biotransformation of Hydroxyphenoxybenzoic Acid Derivatives in Biological Systems

The in vivo fate of hydroxyphenoxybenzoic acid derivatives is dictated by a series of enzymatic reactions aimed at increasing their water solubility and facilitating their excretion from the body. These processes primarily occur in the liver, but also in other tissues such as the intestine.

Oxidative Metabolism: Hydroxylation Patterns and Mechanisms

Phase I metabolism of aromatic compounds like 2-(4-Hydroxyphenoxy)benzoic acid is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov For structurally related phenoxybenzoic acids, hydroxylation is a major metabolic route. Studies on 3-phenoxybenzoic acid have demonstrated that hydroxylation occurs primarily on the phenoxy ring, with the main metabolite being the 4'-hydroxy derivative. This suggests that for this compound, further hydroxylation on the hydroxyphenyl ring is a likely metabolic step. The presence of the existing hydroxyl group at the 4-position may direct further hydroxylation to the ortho positions (3' or 5').

The mechanism of CYP-mediated hydroxylation involves the activation of molecular oxygen by the heme iron of the enzyme, leading to the formation of a highly reactive oxygen species that can abstract a hydrogen atom from the aromatic ring, followed by the rebound of a hydroxyl group to form the hydroxylated metabolite. nih.gov The specific regioselectivity of hydroxylation is determined by the orientation of the substrate within the active site of the specific CYP isoform involved.

Conjugation Reactions: Glucuronidation and Sulfate (B86663) Conjugation of Phenolic and Carboxylic Acid Groups

Following Phase I oxidation, or directly for the parent compound, Phase II conjugation reactions occur. These reactions involve the attachment of endogenous polar molecules to the functional groups of the xenobiotic, such as hydroxyl and carboxylic acid groups.

Glucuronidation: The phenolic hydroxyl group and the carboxylic acid group of this compound and its hydroxylated metabolites are susceptible to glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and utilizes uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) as the sugar donor. For other xenobiotic carboxylic acids, both ester glucuronides (at the carboxyl group) and ether glucuronides (at the phenolic hydroxyl group) are common metabolites. The formation of glucuronide conjugates significantly increases the water solubility of the compound, facilitating its renal and biliary excretion.

Sulfate Conjugation: The phenolic hydroxyl group can also undergo sulfation, a reaction catalyzed by sulfotransferases (SULTs) using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor. Studies on 3-phenoxybenzoic acid have shown that sulfate conjugation of the hydroxylated metabolite is a major pathway. nih.gov Therefore, it is highly probable that the 4-hydroxy group of this compound and any additional hydroxyl groups introduced during Phase I metabolism are readily sulfated.

Amino Acid Conjugation Pathways

Xenobiotic carboxylic acids can also be conjugated with amino acids, most commonly glycine. This pathway involves the activation of the carboxylic acid group to a coenzyme A (CoA) thioester, which then reacts with the amino group of the amino acid. While this pathway is generally less prominent than glucuronidation for many carboxylic acids, it has been observed for some benzoic acid derivatives. al-edu.com The extent of amino acid conjugation of this compound would depend on the substrate specificity of the acyl-CoA synthetases and acyl-CoA:amino acid N-acyltransferases present in the biological system.

Enzymology of Metabolic Processes

The specific enzymes involved in the metabolism of this compound are crucial determinants of its biotransformation rate and metabolite profile.

Characterization of Cytochrome P450 Enzymes Involved in Oxidative Metabolite Formation

Multiple isoforms of the cytochrome P450 family are known to metabolize a wide range of xenobiotics. The specific CYP isoforms responsible for the hydroxylation of this compound have not been definitively identified. However, based on studies with other aromatic compounds, isoforms such as CYP1A2, CYP2C9, CYP2C19, and CYP3A4 are likely candidates for its oxidative metabolism in humans. nih.gov Characterization of the specific CYPs would involve in vitro studies using human liver microsomes and recombinant CYP enzymes to determine which isoforms exhibit the highest catalytic activity towards this substrate.

Role of UDP-Glucuronosyltransferases and Sulfotransferases in Phase II Metabolism

UDP-Glucuronosyltransferases (UGTs): Several UGT isoforms are responsible for the glucuronidation of phenolic and carboxylic acid functional groups. In humans, UGT1A1, UGT1A9, and UGT2B7 are among the major isoforms involved in the glucuronidation of a wide variety of substrates. nih.gov UGT1A1 and UGT1A9 are particularly important for the glucuronidation of phenolic compounds, while UGT2B7 is known to form acyl glucuronides with carboxylic acids. Therefore, these isoforms are prime candidates for the glucuronidation of this compound and its hydroxylated metabolites.

Sulfotransferases (SULTs): The sulfation of phenolic compounds is primarily catalyzed by SULT1A1, which is abundantly expressed in the human liver. Other isoforms, such as SULT1A3 and SULT1E1, may also contribute to the sulfation of this compound, depending on its affinity for these enzymes. The high efficiency of sulfation for phenolic compounds suggests that this would be a significant pathway in the metabolism of this compound.

Mechanistic Studies of Molecular Interactions and Biological System Modulation

Computational Chemistry and Molecular Modeling Approaches

Computational methods are invaluable for predicting the physicochemical properties and reactive nature of molecules like 2-(4-Hydroxyphenoxy)benzoic acid.

Density Functional Theory (DFT) is a fundamental quantum chemical method used to determine the most stable three-dimensional arrangement of atoms in a molecule (ground state geometry) and to analyze its electronic properties. For a molecule like this compound, DFT calculations, typically using a basis set such as B3LYP/6-311G, would be employed to predict key structural parameters. actascientific.com

Theoretical studies on related compounds, such as 2-hydroxybenzoic acid and other benzoic acid derivatives, reveal common structural features. researchgate.net It is predicted that the carboxyl group (-COOH) would be nearly coplanar with its attached benzene (B151609) ring to maximize conjugation. However, the ether linkage introduces a degree of flexibility. The dihedral angle between the two aromatic rings is a critical parameter that would be determined through geometry optimization. In studies of similar bi-aryl compounds, these angles are influenced by the electronic and steric nature of the substituents. researchgate.net The presence of an intramolecular hydrogen bond between the carboxylic acid's hydroxyl group and the ether oxygen is a possibility that would be investigated, as such bonds significantly stabilize molecular conformations. researchgate.net DFT analysis also provides insights into the electronic structure, such as the distribution of electron density and the molecular electrostatic potential, which are crucial for understanding intermolecular interactions. actascientific.com

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity and stability. libretexts.orgnih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. actascientific.com For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenoxy ring, due to the electron-donating effects of the hydroxyl and ether oxygen groups. nih.gov The LUMO is likely to be distributed over the benzoic acid ring, influenced by the electron-withdrawing carboxyl group. nih.gov Quantum chemical calculations for related molecules like 4-(carboxyamino)-benzoic acid have determined HOMO-LUMO energy gaps, which confirm molecular stability. actascientific.com

Table 1: Calculated Quantum Molecular Descriptors for a Related Benzoic Acid Derivative Data based on 4-(carboxyamino)-benzoic acid using DFT/B3LYP/6-311G basis set.

Parameter Value
HOMO Energy -6.82 eV
LUMO Energy -1.82 eV
Energy Gap (η) 5.0 eV

This data is illustrative and derived from a study on a related compound to demonstrate the type of information generated. actascientific.com

The structure of this compound is well-suited for forming specific and strong intermolecular interactions, which govern its crystal packing and interactions with biological macromolecules.

Hydrogen Bonding: The molecule possesses both hydrogen bond donors (the carboxylic acid -OH and the phenolic -OH) and hydrogen bond acceptors (the carbonyl oxygen, the ether oxygen, and the hydroxyl oxygen). This allows for the formation of extensive hydrogen bonding networks. In the solid state, benzoic acids commonly form centrosymmetric dimers through hydrogen bonds between their carboxyl groups. nih.gov The additional hydroxyl group in this compound can participate in further hydrogen bonding, linking these dimers into more complex supramolecular structures. nih.gov

π-Stacking: The presence of two aromatic rings facilitates π-π stacking interactions. These non-covalent interactions, where the electron clouds of adjacent aromatic rings interact, are crucial for stabilizing crystal structures and for binding within the active sites of enzymes. nih.govnih.gov Molecular docking studies on related compounds confirm that π-π interactions with aromatic amino acid residues like tyrosine and phenylalanine are common. nih.gov The relative orientation of the rings (e.g., parallel-displaced or T-shaped) would influence the strength of these interactions.

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that correlate the structural properties of a series of compounds with their biological activities. dergipark.org.tr For scaffolds related to benzoic acid, QSAR models have been developed to predict activities ranging from antimicrobial to enzyme inhibition. dergipark.org.trnih.govnih.govthieme-connect.com

These studies identify key molecular descriptors that govern the activity of the compounds. Common descriptors include:

Topological Descriptors: These relate to the connectivity and shape of the molecule. Indices such as the valence first-order molecular connectivity index (¹χv) and Kier's shape indices (κα1, κ1) have been shown to correlate with the antimicrobial activity of p-hydroxy benzoic acid derivatives. nih.govthieme-connect.com

Physicochemical Descriptors: Properties like hydrophobicity (log P), molar refractivity, and aromaticity are frequently found to be significant. For instance, in a series of benzoylaminobenzoic acid derivatives, increased hydrophobicity and aromaticity were linked to enhanced inhibitory activity against certain bacterial enzymes. nih.gov

Electronic Descriptors: The presence of specific functional groups, such as electron-donating (-OH) or electron-withdrawing groups, is often critical. The presence of a hydroxyl group was found to be conducive for the inhibitory activity of certain benzoylaminobenzoic acid derivatives. nih.gov

Table 2: Key QSAR Findings for Related Benzoic Acid Scaffolds

Scaffold Predicted Activity Key Descriptors Reference
p-Hydroxy Benzoic Acid Derivatives Antimicrobial Molecular connectivity (¹χv), Shape indices (κα1, κ1), Balaban topological index (J) nih.govthieme-connect.com

Enzyme Inhibition Kinetics and Molecular Docking Simulations

The structural motifs within this compound, namely the hydroxylated phenyl ring and the benzoic acid core, are common in known enzyme inhibitors. Studies on related derivatives provide a framework for predicting its potential targets and mechanism of inhibition.

Hydroxylated benzoic acid derivatives have been shown to inhibit various enzymes, including tyrosinase and α-amylase, through different mechanisms.

Tyrosinase Inhibition: This enzyme is a key target for hyperpigmentation treatments. Studies on hydroxylated benzoic and cinnamic acid derivatives have identified potent inhibitors. nih.govuq.edu.au Kinetic analysis revealed that some of these compounds act as non-competitive, reversible inhibitors. nih.govuq.edu.au Molecular docking simulations suggest that the phenolic hydroxyl group is critical for activity, often interacting with the copper ions in the enzyme's catalytic site. nih.govuq.edu.au Further interactions, such as hydrogen bonds with residues like Arginine, contribute to the binding affinity. nih.govuq.edu.au

α-Amylase Inhibition: This enzyme is involved in starch digestion, and its inhibition is a strategy for managing diabetes. A structure-activity relationship study on 17 different phenolic acids showed that the position of hydroxyl groups on the benzoic acid ring is crucial for inhibitory activity. mdpi.com Specifically, a hydroxyl group at the 2-position was found to have a strong positive effect on inhibition. mdpi.com Molecular docking revealed that hydrogen bonding and hydrophobic interactions were the primary forces driving the inhibition. mdpi.com

The type of inhibition (competitive, non-competitive, or mixed) depends on whether the inhibitor binds to the enzyme's active site, an allosteric site, or both, respectively. For many hydroxylated benzoic acid derivatives, non-competitive and mixed-type inhibition are commonly observed. nih.gov

Table 3: Enzyme Inhibition Data for Related Hydroxylated Benzoic Acid Derivatives

Enzyme Inhibitor Type Inhibition Type Key Findings Reference
Tyrosinase Hydroxylated Benzoic/Cinnamic Acid Derivative Non-competitive, Reversible The phenolic para-hydroxy group interacts with the catalytic Cu²⁺ ion. nih.govuq.edu.au
α-Amylase 2,3,4-Trihydroxybenzoic Acid Not specified Hydroxyl group at the 2-position strongly enhances inhibitory activity via hydrogen bonding. mdpi.com

In Silico Molecular Docking to Elucidate Ligand-Enzyme Binding Modes and Active Site Interactions

In the absence of direct crystallographic data for this compound complexed with enzymes, in silico molecular docking simulations provide valuable insights into its potential binding modes and interactions within enzyme active sites. These computational methods predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For derivatives of benzoic acid, these studies have been instrumental in understanding their inhibitory potential against various enzymes. nih.govmdpi.com

Molecular docking studies on similar benzoic acid derivatives have revealed that the carboxylate group is a key pharmacophore, often forming strong electrostatic interactions and hydrogen bonds with positively charged and polar amino acid residues in the enzyme's active site. For instance, in studies with sirtuin 5 (SIRT5), the carboxylate of 2-hydroxybenzoic acid derivatives forms a bidentate salt bridge with Arginine (Arg)105 and a hydrogen bond with Tyrosine (Tyr)102. nih.gov The hydroxyl group also plays a crucial role, forming hydrogen bonds with residues such as Valine (Val)221. nih.gov

Interactive Table: Predicted Binding Interactions of Benzoic Acid Derivatives with Enzyme Active Sites (Based on Analogous Compounds)

Ligand Functional Group Interacting Residue (Example) Type of Interaction
Carboxylic Acid Arginine, Tyrosine Salt Bridge, Hydrogen Bond
Hydroxyl Group Valine, Serine Hydrogen Bond

Identification of Key Amino Acid Residues and Catalytic Site Interactions

The specific amino acid residues that form the binding pocket of an enzyme are critical in determining substrate specificity and catalytic activity. For inhibitors based on the benzoic acid scaffold, several key residues have been identified through molecular docking and site-directed mutagenesis studies of various enzymes.

In the case of SIRT5, Arg105 and Tyr102 have been identified as crucial for the binding of 2-hydroxybenzoic acid derivatives through the formation of salt bridges and hydrogen bonds with the carboxylate group. nih.gov Additionally, Val221 and Tyr255 have been shown to form hydrogen bonds with the hydroxyl and acetyl carbonyl groups of the ligand, respectively, while Phe223 and Tyr255 can engage in pi-pi stacking interactions with the aromatic ring. nih.gov For other enzymes, such as α-amylase, residues like Histidine (His) 201 have been implicated in hydrogen bonding with phenolic acid inhibitors. mdpi.com

For this compound, it can be inferred that amino acids with particular properties would be key to its binding. These would include:

Positively charged residues (e.g., Arginine, Lysine): These are likely to interact with the negatively charged carboxylate group.

Polar residues (e.g., Tyrosine, Serine, Threonine): These can form hydrogen bonds with both the carboxylate and the hydroxyl groups of the ligand.

Aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan): These can engage in π-π stacking interactions with the two phenyl rings of the molecule.

Hydrophobic residues (e.g., Valine, Leucine, Isoleucine): These can form a hydrophobic cavity that accommodates the nonpolar parts of the ligand.

The identification of these key residues is fundamental for understanding the mechanism of action and for the rational design of more potent and selective enzyme inhibitors based on the this compound scaffold.

Mechanisms of Radical Scavenging and Antioxidant Effects at the Molecular Level

Formation and Reactivity of Phenoxyl Radicals from Hydroxyphenoxy Moieties

The antioxidant activity of phenolic compounds, including this compound, is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. This process results in the formation of a phenoxyl radical. The stability of this newly formed radical is a critical determinant of the antioxidant efficacy of the parent molecule. nih.gov

For the hydroxyphenoxy moiety of this compound, the donation of a hydrogen atom from the hydroxyl group leads to the formation of a carboxyphenoxyl radical. The stability of this radical is significantly influenced by the delocalization of the unpaired electron across the aromatic ring. This resonance stabilization dissipates the radical's reactivity, preventing it from initiating further radical chain reactions. The presence of the ether oxygen and the second aromatic ring can further contribute to the delocalization and stability of this radical intermediate.

The O-H bond dissociation enthalpy (BDE) is a key thermodynamic parameter that reflects the ease with which the hydrogen atom is donated. A lower BDE indicates a greater propensity for hydrogen atom donation and, consequently, higher antioxidant activity. For comparison, the O-H BDE for 4-hydroxybenzoic acid is approximately 380.0 ± 3.4 kJ/mol. nih.gov The electronic environment of the hydroxyphenoxy group in this compound would influence its specific BDE value.

Electron Transfer Mechanisms in Reactions with Reactive Oxygen Species

Phenolic antioxidants can neutralize reactive oxygen species (ROS) through several mechanisms, broadly categorized as hydrogen atom transfer (HAT) and single electron transfer (SET). nih.govresearchgate.net

In the Hydrogen Atom Transfer (HAT) mechanism, the phenolic antioxidant (ArOH) directly donates a hydrogen atom to a free radical (R•), as described in the previous section:

ArOH + R• → ArO• + RH

In the Single Electron Transfer followed by Proton Transfer (SET-PT) mechanism, the antioxidant first donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R-). The radical cation then releases a proton to a solvent molecule or the anion:

ArOH + R• → ArOH•+ + R- ArOH•+ → ArO• + H+

A third mechanism, Sequential Proton Loss Electron Transfer (SPLET) , is particularly relevant in aqueous or polar environments. Here, the phenolic antioxidant first deprotonates to form a phenoxide anion (ArO-), which then donates an electron to the free radical:

ArOH ⇌ ArO- + H+ ArO- + R• → ArO• + R-

The dominant mechanism depends on the specific reactive oxygen species, the solvent, and the pH of the environment. For instance, the SPLET mechanism is favored in aqueous solutions where the phenolic hydroxyl group can ionize. nih.gov The ability of this compound to participate in these electron transfer mechanisms underlies its capacity to counteract oxidative stress induced by ROS.

Proton-Coupled Electron Transfer Pathways

Proton-coupled electron transfer (PCET) is a fundamental process in which both an electron and a proton are transferred in a single, concerted step or in separate, sequential steps. capes.gov.br This mechanism is highly relevant to the antioxidant activity of many phenolic compounds, as the transfer of a hydrogen atom (a proton and an electron) is often the key radical-scavenging event.

In the context of this compound, the HAT mechanism is a classic example of a concerted PCET pathway. The simultaneous transfer of the proton and the electron from the hydroxyl group to a reactive oxygen species is an efficient way to neutralize the radical.

Advanced Analytical Methodologies for Structural and Mechanistic Elucidation

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the identity and exploring the electronic and vibrational characteristics of 2-(4-Hydroxyphenoxy)benzoic acid.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Mode Analysis

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful non-invasive techniques for probing the vibrational modes of this compound. These methods provide a molecular fingerprint based on the characteristic vibrations of its functional groups.

In the FT-IR spectrum of a related compound, 4-hydroxybenzoic acid, characteristic absorption bands are observed for the hydroxyl (O-H) and carbonyl (C=O) groups. researchgate.net The O-H stretching vibration typically appears as a broad band in the region of 3300-2500 cm⁻¹, with its breadth resulting from hydrogen bonding interactions. docbrown.info For aromatic carboxylic acids like benzoic acid, the C=O stretching vibration is expected between 1700 and 1680 cm⁻¹. docbrown.info Additionally, C-O stretching vibrations for the carboxylic acid group are found in the 1320-1210 cm⁻¹ range. docbrown.info Aromatic C-C stretching vibrations are typically observed in the 1625-1430 cm⁻¹ region. mdpi.com

Raman spectroscopy provides complementary information. For instance, in the analysis of hydroxybenzoic acid isomers, distinct Raman scattering peaks are observed in the 200-800 cm⁻¹ range, allowing for their differentiation. researchgate.net The O-H stretching vibration in related molecules can be analyzed around 3000-3800 cm⁻¹. researchgate.net

Table 1: Key Vibrational Modes for this compound and Related Structures

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Hydroxyl (O-H)Stretching3600 - 3400 mdpi.com
Carbonyl (C=O)Stretching1700 - 1680 docbrown.info
Carboxylic Acid (C-O)Stretching1320 - 1210 docbrown.info
Aromatic (C-C)Stretching1625 - 1430 mdpi.com

Note: The exact positions of the peaks for this compound may vary slightly from these typical ranges due to the specific molecular environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation and Chemical Shift Correlation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For a related compound, 2-(4-hydroxyphenylazo)benzoic acid, in DMSO-d6, specific chemical shifts are assigned to the aromatic protons. chemicalbook.com For instance, signals appearing around 7.8 ppm can be attributed to protons on the benzoic acid ring, while those around 6.9 ppm are characteristic of the hydroxyphenyl ring. chemicalbook.com The acidic proton of the carboxylic acid group is typically observed further downfield. docbrown.info

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule. In benzoic acid derivatives, the carbonyl carbon of the carboxylic acid group is highly deshielded and appears at a significantly downfield chemical shift (around 167-173 ppm). rsc.orgdocbrown.info The aromatic carbons attached to the ether oxygen and the carboxylic acid group will also have distinct chemical shifts compared to the other aromatic carbons. docbrown.infochemicalbook.com Due to the molecule's asymmetry, it is expected that all 13 carbon atoms in this compound would be chemically non-equivalent, resulting in 13 distinct signals in the ¹³C NMR spectrum under optimal conditions.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

NucleusFunctional GroupPredicted Chemical Shift (ppm)Reference
¹HAromatic (Benzoic Acid Ring)7.5 - 8.1 docbrown.inforsc.org
¹HAromatic (Hydroxyphenyl Ring)6.8 - 7.2 chemicalbook.com
¹HHydroxyl (Phenolic)~9.5 chemicalbook.com
¹HCarboxylic Acid>10 rsc.org
¹³CCarbonyl (C=O)166 - 173 rsc.orgnih.gov
¹³CAromatic (C-O)150 - 160 chemicalbook.com
¹³CAromatic115 - 140 rsc.orgchemicalbook.com

Note: These are predicted ranges based on similar structures. The actual chemical shifts will depend on the solvent and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromic Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum of compounds containing aromatic rings and auxochromic groups like hydroxyl and carboxyl groups typically shows absorption bands in the 200-400 nm region. nist.gov For a similar molecule, 2-(4-hydroxyphenylazo)benzoic acid, the absorption maxima are observed to be red-shifted (shifted to longer wavelengths) compared to a related compound without the hydroxyl group, which is attributed to the electron-donating effect of the -OH group. worldwidejournals.com This suggests that the hydroxyl group in this compound will influence its electronic absorption spectrum.

Solvatochromic Effects: The position of the absorption maxima can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. In polar solvents, a small spectral shift is typically observed for related azo compounds. worldwidejournals.com The ability of the hydroxyl group to form hydrogen bonds with solvents can also contribute to shifts in the absorption spectrum. worldwidejournals.com Studying these solvatochromic effects can provide insights into the nature of the electronic transitions and the interactions between the solute and solvent molecules.

Mass Spectrometry for Molecular Identification and Pathway Tracing

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of this compound and to trace its metabolic fate in biological systems.

Applications in Metabolite Identification within Complex Biological Matrices

Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is a powerful tool for identifying metabolites in complex biological samples such as blood or urine. hmdb.ca For instance, ultra-high-pressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been successfully used to detect and quantify various phenolic acids, including 4-hydroxybenzoic acid, in human serum. nih.gov This methodology offers high sensitivity and specificity, allowing for the identification of compounds even at low concentrations. In the context of this compound, LC-MS could be employed to identify it and its potential breakdown products in biological fluids, providing insights into its absorption, distribution, metabolism, and excretion.

Use in Tracing Isotopic Labeling in Biotransformation Studies

Isotopic labeling is a technique where one or more atoms in a molecule are replaced with their heavier, stable isotopes (e.g., ¹³C instead of ¹²C, or ²H instead of ¹H). When an isotopically labeled version of this compound is introduced into a biological system, its metabolic transformation products will also contain the isotopic label. Mass spectrometry can easily distinguish between the labeled and unlabeled molecules based on their mass-to-charge ratio. This allows researchers to trace the metabolic pathways of the compound with high precision and confidence, differentiating its metabolites from the endogenous metabolic background. This approach is invaluable for understanding how the compound is processed in the body.

X-ray Crystallography for Solid-State Structural Determination and Supramolecular Organization

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the conformation of the molecule, which are critical for understanding its physical and chemical properties. Furthermore, this method elucidates the supramolecular organization, revealing how individual molecules interact and pack in the crystal lattice through non-covalent interactions such as hydrogen bonding and π-π stacking.

While a specific crystal structure for this compound is not publicly available in crystallographic databases, analysis of closely related structures, such as that of 4-(4-Fluorophenoxy)benzoic acid, offers significant insights into the likely solid-state conformation and supramolecular assembly of the title compound. nih.gov The structural similarities between these diaryl ether derivatives allow for a well-grounded discussion of the expected molecular geometry and intermolecular interactions.

Detailed Research Findings from a Closely Related Structure: 4-(4-Fluorophenoxy)benzoic acid

The crystal structure of 4-(4-Fluorophenoxy)benzoic acid reveals key features that are anticipated to be present in this compound. nih.gov In the solid state, the molecule is not planar, with a significant dihedral angle between the two aromatic rings. This twisted conformation is a common characteristic of diaryl ethers, arising from the steric hindrance around the ether linkage.

A predominant feature of the supramolecular organization is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid moieties of two adjacent molecules. nih.gov This results in the creation of a robust R²₂(8) ring motif, a hallmark of carboxylic acid crystal structures. These dimers then self-assemble into higher-order structures. In the case of 4-(4-Fluorophenoxy)benzoic acid, these dimers are linked into a two-dimensional array through C-H···O interactions. nih.gov

Below are the crystallographic data and selected geometric parameters for 4-(4-Fluorophenoxy)benzoic acid, which serve as a valuable reference for understanding the structural characteristics of this compound. nih.gov

Table 1: Crystal Data and Structure Refinement for 4-(4-Fluorophenoxy)benzoic acid nih.gov

ParameterValue
Empirical formulaC₁₃H₉FO₃
Formula weight232.20
Temperature (K)100
Wavelength (Å)0.71073
Crystal systemTriclinic
Space groupP-1
a (Å)5.8850 (1)
b (Å)7.8526 (2)
c (Å)12.0250 (2)
α (°)91.803 (1)
β (°)96.321 (1)
γ (°)106.027 (1)
Volume (ų)529.75 (2)
Z2
Density (calculated) (Mg/m³)1.456
Absorption coefficient (mm⁻¹)0.12
F(000)240

Table 2: Selected Bond Lengths and Angles for 4-(4-Fluorophenoxy)benzoic acid nih.gov

Bond/AngleLength (Å) / Angle (°)
C-O (ether)1.39 (avg)
C=O (carboxyl)1.25 (avg)
C-OH (carboxyl)1.31 (avg)
Dihedral Angle (Ring 1 - Ring 2)70.99 (5)
O-H···O (dimer distance)2.65 (avg)

The data presented in these tables for 4-(4-Fluorophenoxy)benzoic acid underscore the non-planar nature of the diaryl ether core and the prevalence of hydrogen-bonded dimer formation. It is reasonable to extrapolate that this compound would exhibit a similar twisted conformation and would also form robust hydrogen-bonded dimers via its carboxylic acid groups. The additional hydroxyl group would likely participate in further hydrogen bonding, potentially leading to a more intricate and stable three-dimensional supramolecular architecture.

Theoretical and Applied Research Potential of the Hydroxyphenoxybenzoic Acid Scaffold

Rational Design of Ligands for Specific Enzyme Targets

The hydroxyphenoxybenzoic acid framework is famously exemplified in the development of aryloxyphenoxypropionate (AOPP) herbicides, often referred to as "fops". These compounds are a cornerstone of modern agriculture, designed through rational chemical synthesis to be highly selective and potent inhibitors of a specific enzyme critical to plant life.

The primary molecular target for AOPP herbicides is Acetyl-CoA Carboxylase (ACCase), a biotin-dependent enzyme that catalyzes the first committed step in the de novo biosynthesis of fatty acids. sdiarticle3.comwssa.net The inhibition of ACCase blocks the production of malonyl-CoA, thereby halting the synthesis of phospholipids (B1166683) required for building new cell membranes, which ultimately leads to cell death and the demise of the plant. sdiarticle3.comindexcopernicus.com

The design of these ligands is a prime example of exploiting biochemical differences between organisms. Most grass species possess a prokaryotic-type ACCase in their chloroplasts that is highly sensitive to AOPP herbicides. researchgate.net In contrast, broadleaf plants and mammals have a eukaryotic-type ACCase that is structurally different and insensitive, which confers the remarkable selectivity of these herbicides. wssa.net

(R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA) is a key chiral intermediate in the synthesis of these herbicides. researchgate.net The core hydroxyphenoxy structure serves as the anchor, while modifications at the propionic acid moiety and the second phenyl ring are fine-tuned to maximize potency and selectivity. For instance, the herbicidal activity is almost exclusively associated with the (R)-enantiomer of the propionic acid side chain, demonstrating a clear stereospecific interaction with the ACCase binding site. indexcopernicus.com Further substitutions on the phenoxy ring are engineered to enhance binding affinity and optimize uptake and translocation within the target weed. researchgate.net This has led to the development of numerous commercial herbicides.

Table 1: Examples of Aryloxyphenoxypropionate (AOPP) Herbicides and Their Enzyme Target

Compound Name Target Enzyme Key Structural Features
Clodinafop-propargyl Acetyl-CoA Carboxylase (ACCase) Contains a chlorine and a propargyl ester group. researchgate.net
Cyhalofop-butyl Acetyl-CoA Carboxylase (ACCase) Features a cyano group and a butyl ester. researchgate.net
Fluazifop-P-butyl Acetyl-CoA Carboxylase (ACCase) A trifluoromethyl group on the pyridine (B92270) ring and a butyl ester. indexcopernicus.com
Quizalofop-p-ethyl Acetyl-CoA Carboxylase (ACCase) Contains a quinoxaline (B1680401) moiety and an ethyl ester. researchgate.net
Fenoxaprop-P-ethyl Acetyl-CoA Carboxylase (ACCase) Features a benzoxazole (B165842) ring and an ethyl ester.

Development of Molecular Probes for Biochemical Pathway Elucidation

Furthermore, the principles of molecular probing have been extended to understand the potential off-target effects of these compounds. Computational studies employing homology modeling, molecular docking, and molecular dynamics simulations have used AOPP herbicides as molecular probes to investigate their interaction with unintended targets, such as the zebrafish estrogen receptor alpha (ERα). nih.gov These in silico experiments predicted clear interactions, with van der Waals and electrostatic forces being the primary drivers for binding. nih.gov Subsequent in vivo experiments confirmed these findings, demonstrating how these herbicidal molecules can be used to probe and identify potential endocrine-disrupting activities, thus elucidating pathways beyond their intended herbicidal action. nih.gov

In a related context, compounds with similar diaryl structures, such as 2-(4-hydroxyphenylazo)benzoic acid (HABA), which features an azo (-N=N-) linkage instead of an ether, are used as matrix materials in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. sigmaaldrich.com This application highlights how the fundamental scaffold can be adapted for use in sophisticated analytical techniques that are essential for elucidating the components of complex biochemical systems.

Concepts in Biocatalysis and Enzymatic Synthesis of Related Compounds

The increasing demand for enantiomerically pure AOPP herbicides has driven significant research into efficient and sustainable synthesis methods for their key chiral precursors. Biocatalysis, using whole microorganisms or isolated enzymes, has emerged as a promising alternative to traditional chemical synthesis for producing compounds like (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA).

One notable example is the use of the entomopathogenic fungus Beauveria bassiana as a whole-cell biocatalyst. This organism performs a highly specific regioselective hydroxylation of (R)-2-phenoxypropionic acid at the para-position of the phenyl ring to yield the desired HPOPA. This biological approach avoids the use of harsh reagents and complex protection-deprotection steps often required in chemical synthesis. Research has focused on optimizing the production of HPOPA by manipulating culture conditions. For instance, static cultivation and the supplementation of the culture medium with hydrogen peroxide (H₂O₂) were found to significantly enhance the yield, suggesting that the key transformation is catalyzed by a peroxidase-type enzyme.

An alternative route combines biological and chemical methods, starting with a chiral building block produced via fermentation. This is followed by chemical steps, including chlorination and etherification, to arrive at the final HPOPA product with a high enantiomeric excess. researchgate.net These hybrid approaches leverage the stereoselectivity of enzymes for creating the chiral center and the efficiency of chemical reactions for subsequent modifications.

Table 2: Biocatalytic Approaches for the Synthesis of HPOPA

Biocatalytic Method Organism/Enzyme Substrate Product Key Findings
Whole-Cell Biotransformation Beauveria bassiana (R)-2-phenoxypropionic acid (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA) Process enhanced by static cultivation and H₂O₂ addition, indicating peroxidase involvement.
Chemoenzymatic Synthesis Fermentation-derived chiral precursor Chiral lactic acid derivative (R)-2-(4-hydroxyphenoxy)propionic acid (DHPPA) A multi-step route involving chlorination and etherification of a biologically produced chiral starting material. researchgate.net

Contribution to Structure-Function Paradigm in Chemical Biology Research

The extensive research on the hydroxyphenoxybenzoic acid scaffold and its derivatives provides a classic case study in the structure-function paradigm, which is central to chemical biology. This paradigm posits that a molecule's three-dimensional structure dictates its biological function. The AOPP herbicides are a clear illustration of this principle, where subtle changes to the molecular architecture lead to dramatic differences in biological activity.

The structure-activity relationship (SAR) studies on these compounds have revealed several key insights:

The Diaryl Ether Core: The foundational hydroxyphenoxybenzoic acid structure provides the essential three-dimensional scaffold that correctly positions the other functional groups for interaction with the enzyme's active site.

Stereochemistry is Critical: The biological activity resides almost exclusively in the (R)-enantiomer of the propionate (B1217596) side chain. indexcopernicus.com The (S)-enantiomer is largely inactive, demonstrating the high degree of stereospecificity required for binding to the ACCase enzyme.

Side-Chain Modifications: The nature of the ester group attached to the propionic acid (e.g., methyl, ethyl, butyl) significantly influences the compound's lipophilicity, which in turn affects its uptake, translocation within the plant, and metabolic stability. researchgate.net

Ring Substituents: The type and position of substituents on the second phenyl ring (e.g., fluoro, cyano, trifluoromethyl groups) are crucial for modulating binding affinity and herbicidal potency. researchgate.netresearchgate.net

The versatility of this scaffold extends beyond herbicides. Studies on 2-phenoxybenzamides have shown that by keeping the diaryl ether core and modifying the other substituents, the biological target can be shifted entirely. For example, certain 2-phenoxybenzamide (B1622244) derivatives show potent antiplasmodial activity against P. falciparum, the parasite that causes malaria. mdpi.comresearchgate.net In this context, the scaffold acts as a platform to inhibit parasite growth rather than a plant enzyme. This demonstrates how the fundamental structure can be decorated with different chemical functionalities to generate molecules with entirely different therapeutic or agricultural applications, reinforcing the core principles of the structure-function paradigm.

Table 3: Key Structural Features of the Hydroxyphenoxybenzoic Acid Scaffold and Their Functional Impact

Structural Feature Functional Role Example
Diaryl Ether Linkage Provides the core 3D scaffold for orienting functional groups. Found in both AOPP herbicides and 2-phenoxybenzamide antiplasmodials. mdpi.com
(R)-propionic acid moiety Confers high-affinity, stereospecific binding to ACCase. Essential for the herbicidal activity of "fop" herbicides. sdiarticle3.com
Substituents on the phenoxy ring Modulate binding potency, selectivity, and pharmacokinetic properties. Cyano and fluoro groups in cyhalofop (B1662147) enhance herbicidal activity. researchgate.net
Amide vs. Acid functionality Directs activity towards different biological targets. Benzamide derivatives show antiplasmodial activity, while the carboxylic acid is key for herbicidal action. mdpi.comresearchgate.net

Q & A

Basic: What are the standard synthetic routes for 2-(4-Hydroxyphenoxy)benzoic acid, and what key reaction conditions are required?

Answer:
The synthesis typically involves esterification or hydroxylation of pre-functionalized benzoic acid derivatives. For example, methyl ester intermediates (e.g., this compound methyl ester) are synthesized via nucleophilic substitution or coupling reactions under controlled pH and temperature . Hydrolysis of the ester group under alkaline conditions (e.g., NaOH/MeOH) yields the free acid. Key conditions include:

  • Use of anhydrous solvents (e.g., THF or DMF) to prevent side reactions.
  • Catalysts like palladium or copper for coupling steps .
  • Purity optimization via recrystallization or column chromatography.

Advanced: How can researchers optimize synthetic routes to achieve >95% purity for this compound?

Answer:
Optimization strategies include:

  • Reaction Monitoring : Real-time tracking using TLC or HPLC to identify intermediate byproducts (e.g., unhydrolyzed esters) .
  • Catalyst Screening : Testing Pd/C or Raney nickel for selective hydrogenation of nitro or halogenated precursors .
  • Solvent Systems : Adjusting polarity (e.g., ethanol/water mixtures) during recrystallization to enhance crystal formation.
  • Scale-Up Adjustments : Transitioning from batch to flow reactors to improve yield consistency and reduce impurities .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., hydroxyl and phenoxy groups) via characteristic shifts (δ 6.8–7.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 245.0815 for [M-H]^-) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and detect trace impurities .

Advanced: How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved during structural elucidation?

Answer:

  • 2D NMR Techniques : Use COSY or HSQC to resolve overlapping signals and assign coupling constants for adjacent protons .
  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing splitting anomalies.
  • Complementary MS/MS : Fragment ion analysis confirms substitution patterns (e.g., loss of CO2_2 for carboxylic acid groups) .
  • X-ray Crystallography : Definitive structural assignment via single-crystal analysis when ambiguity persists .

Basic: What methodologies are used to evaluate the biological activity of this compound in enzyme inhibition studies?

Answer:

  • Enzyme Assays : Competitive inhibition is tested using spectrophotometric methods (e.g., tyrosinase activity with L-DOPA substrate). IC50_{50} values are calculated from dose-response curves .
  • Docking Simulations : Molecular modeling (e.g., AutoDock) predicts binding affinity to active sites (e.g., copper centers in oxidases) .
  • Kinetic Studies : Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition mechanisms .

Advanced: What role does this compound play in beta-cypermethrin degradation pathways, and how are its metabolites characterized?

Answer:

  • Degradation Mechanism : Microbial monooxygenases (e.g., from Streptomyces spp.) oxidize beta-cypermethrin, yielding this compound methyl ester as a transient metabolite. Further hydrolysis produces the free acid .
  • Metabolite Profiling : LC-MS/MS with MRM transitions (e.g., m/z 245 → 121) identifies degradation products. Retention time matching against synthetic standards validates findings .
  • Environmental Fate Studies : Soil column experiments assess persistence and leaching potential under varying pH and organic matter content .

Advanced: How can researchers address stability challenges of this compound under varying storage conditions?

Answer:

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months and monitor degradation via HPLC.
  • Light Sensitivity : UV-vis spectroscopy tracks photodegradation; amber glassware or antioxidants (e.g., BHT) mitigate decomposition .
  • pH-Dependent Stability : Buffered solutions (pH 5–7) prevent esterification or decarboxylation in aqueous media .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.